Methyl 1-benzyl-4-hydroxypiperidine-3-carboxylate

Cysteine Protease Cathepsin B Cell Permeability

CA-074 Me is the cell-permeable methyl ester prodrug of the cathepsin B inhibitor CA-074. Unlike membrane-impermeable CA-074, it crosses cell membranes and is hydrolyzed by intracellular esterases to deliver active inhibitor directly inside cells—essential for whole-cell and in vivo studies of cathepsin B in cancer metastasis, bone resorption, viral entry, and neurodegeneration. Do NOT substitute with CA-074 (extracellular only) or broad-spectrum inhibitors like E64d; incorrect tool selection invalidates target validation and is a well-documented pitfall in protease research. Procure this specific compound for robust, target-specific intracellular cathepsin B inhibition.

Molecular Formula C14H19NO3
Molecular Weight 249.30
CAS No. 955998-64-8
Cat. No. B3043937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-benzyl-4-hydroxypiperidine-3-carboxylate
CAS955998-64-8
Molecular FormulaC14H19NO3
Molecular Weight249.30
Structural Identifiers
SMILESCOC(=O)C1CN(CCC1O)CC2=CC=CC=C2
InChIInChI=1S/C14H19NO3/c1-18-14(17)12-10-15(8-7-13(12)16)9-11-5-3-2-4-6-11/h2-6,12-13,16H,7-10H2,1H3
InChIKeyLNTDJAQQPGLCGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-benzyl-4-hydroxypiperidine-3-carboxylate (CA-074 Me): Chemical Identity and Primary Research Application


Methyl 1-benzyl-4-hydroxypiperidine-3-carboxylate, more commonly identified as CA-074 Me (CAS 147859-80-1), is a synthetic piperidine derivative that functions as a cell-permeable and selective inhibitor of the cysteine protease cathepsin B [1]. It is the methyl ester prodrug of the parent compound CA-074, designed to enhance membrane permeability and allow for intracellular delivery of the active inhibitor after hydrolysis by cellular esterases . The compound is a well-established tool in biomedical research for investigating the roles of cathepsin B in various cellular processes and disease models [2].

Why Methyl 1-benzyl-4-hydroxypiperidine-3-carboxylate Cannot Be Replaced by Other Cathepsin B Inhibitors Like CA-074 or E64d


The selection of a protease inhibitor for cellular studies is critically dependent on its cell permeability and selectivity profile. A generic substitution between CA-074 Me and its non-esterified analog CA-074, or a broad-spectrum inhibitor like E64d, will lead to fundamentally different experimental outcomes. CA-074 Me is a cell-permeable prodrug, whereas CA-074 is membrane-impermeable and is only suitable for in vitro assays or extracellular applications [1]. Furthermore, while E64d is cell-permeable, it broadly inhibits multiple cathepsins (B, L, S, etc.), making it unsuitable for studies requiring specific targeting of cathepsin B [2]. Using the wrong tool compound can lead to misinterpretation of a target's role in a cellular pathway and is a common pitfall in protease research. Therefore, the specific physicochemical and pharmacological properties of CA-074 Me define its unique and non-interchangeable utility in whole-cell and in vivo experimental systems.

Quantitative Evidence for the Selection of Methyl 1-benzyl-4-hydroxypiperidine-3-carboxylate (CA-074 Me) Over Alternatives


CA-074 Me Enables Intracellular Cathepsin B Inhibition, Unlike Its Membrane-Impermeable Parent Compound CA-074

The primary differentiation of CA-074 Me from its parent analog, CA-074, lies in its cell permeability. CA-074 is a potent inhibitor of purified cathepsin B (IC50 = 2.24 nM) but is unable to cross the cell membrane . In contrast, CA-074 Me is a cell-permeable methyl ester prodrug that can enter cells and be hydrolyzed by intracellular esterases to release the active CA-074 inhibitor, thereby enabling studies in living cells [1]. Consequently, CA-074 Me is specified for in vivo and whole-cell experiments, whereas CA-074 is restricted to cell-free in vitro assays .

Cysteine Protease Cathepsin B Cell Permeability Prodrug

CA-074 Me Exhibits Potent and Selective Inhibition of Cathepsin B Over Other Cysteine Cathepsins

CA-074 Me is characterized as a potent and selective inhibitor of cathepsin B. Studies directly comparing its inhibitory activity across a panel of cysteine cathepsins demonstrate its selectivity. For instance, while the active moiety CA-074 inhibits cathepsin B with an IC50 in the low nanomolar range, it exhibits minimal to no inhibitory activity against related proteases like cathepsins L and S at concentrations that fully inhibit cathepsin B [1][2]. This contrasts with broad-spectrum, cell-permeable cysteine protease inhibitors like E64d, which inhibit cathepsins B, L, and S with comparable potency [3]. The high selectivity of CA-074 Me allows researchers to ascribe observed cellular phenotypes specifically to cathepsin B activity, a level of target attribution that is impossible with pan-cathepsin inhibitors.

Selectivity Cysteine Protease Enzyme Inhibition Cathepsin L Cathepsin S

Functional Efficacy of CA-074 Me Validated in a Bone Resorption Assay

The functional activity of CA-074 Me has been demonstrated in a physiologically relevant cellular assay. In isolated rat osteoclasts, a standard model for studying bone degradation, treatment with CA-074 Me resulted in the inhibition of bone resorption, achieving a maximal effect at a concentration of 50 µM . This data confirms that the compound, upon entering the cell and being activated, can effectively inhibit cathepsin B-dependent processes at the cellular level. While a direct comparator is not specified for this endpoint, this functional data is critical evidence that the cell-permeable inhibitor is active in a complex cellular environment, which is a prerequisite for its use in more advanced disease models.

Bone Resorption Osteoclast In Vitro Model Functional Assay

CA-074 Me Demonstrates pH-Dependent Activity Profile

A critical, and often overlooked, property of cathepsin B inhibitors is their pH-dependent activity, given the enzyme's function in acidic lysosomes and activity at neutral pH in certain pathologies. A 2022 study provided a detailed quantitative comparison of CA-074 Me and its parent compound CA-074 across a range of pH values. CA-074 was a potent inhibitor at lysosomal pH (IC50 = 6 nM at pH 4.6), but its potency dropped 120-fold at neutral pH (IC50 = 723 nM at pH 7.2) [1]. In contrast, CA-074 Me was found to be a weak inhibitor of cathepsin B across all tested pH conditions, with IC50 values of 8.9 µM, 13.7 µM, and 7.6 µM at pH 4.6, 5.5, and 7.2, respectively [1]. This data highlights that the active inhibitor CA-074 is released slowly and/or at low concentrations from its prodrug CA-074 Me, and its activity profile is distinct from the parent compound.

pH-Dependent Inhibition Cathepsin B Lysosome Enzyme Kinetics

Defined Research and Industrial Application Scenarios for Methyl 1-benzyl-4-hydroxypiperidine-3-carboxylate (CA-074 Me)


Elucidating the Role of Intracellular Cathepsin B in Cancer Cell Invasion and Metastasis

CA-074 Me is the tool of choice for in vitro studies designed to specifically probe the function of intracellular cathepsin B in processes like tumor cell invasion, migration, and metastasis. Its cell permeability allows it to access and inhibit the intracellular pool of the enzyme, which is believed to play a significant role in degrading the extracellular matrix and facilitating cancer spread [1]. Researchers investigating these mechanisms use CA-074 Me to achieve target-specific inhibition in cell-based assays like Matrigel invasion or wound healing assays, thereby establishing a causal link between cathepsin B activity and the metastatic phenotype [2].

Investigating Cathepsin B's Contribution to Osteoclast-Mediated Bone Resorption

As validated by functional data in isolated rat osteoclasts, CA-074 Me is a critical reagent for studying bone biology. Cathepsin B is a key protease involved in the degradation of the bone matrix by osteoclasts [1]. Researchers investigating the pathophysiology of osteoporosis, rheumatoid arthritis, or bone metastasis utilize CA-074 Me to specifically inhibit cathepsin B activity within osteoclasts. This allows for the dissection of its specific contribution to bone degradation, separate from other major osteoclast proteases like cathepsin K [2].

Dissecting Cathepsin B's Role in Viral Entry and Pathogenesis

Many enveloped viruses, including SARS-CoV-2 and Ebola, exploit host cell cysteine proteases like cathepsin B for endosomal escape and entry into the cytoplasm. CA-074 Me is extensively used in virology research to specifically block this pathway. By pre-treating cells with CA-074 Me and then challenging them with a virus, researchers can quantify the dependence of viral entry on cathepsin B activity [1]. This approach helps identify new host-directed antiviral targets and evaluate the mechanism of action of potential therapeutic agents [2]. Its use allows for a specific conclusion about cathepsin B's role, which would be ambiguous if a broad-spectrum inhibitor were used.

Validating Cathepsin B as a Target in Neurodegeneration Models

Cathepsin B has been implicated in the production of neurotoxic amyloid-beta (Aβ) peptides in Alzheimer's disease. In cellular and animal models of neurodegeneration, CA-074 Me is employed to test the hypothesis that inhibiting cathepsin B can reduce Aβ levels or ameliorate neuropathology [1]. Its cell-permeable nature is essential for these studies, as the target enzyme is located intracellularly within neurons and glial cells. Positive results with CA-074 Me in these models provide crucial target validation data that supports further drug discovery efforts focused on cathepsin B inhibition for neurodegenerative diseases [2].

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